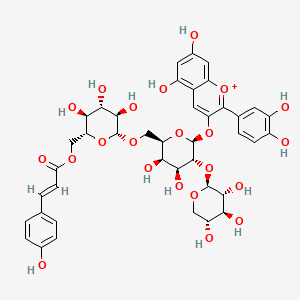
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is found in various fruits and vegetables, contributing to their red, purple, and blue hues. Anthocyanins, including cyanidin derivatives, are widely studied for their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyanidin 3-xylosyl(coumaroylglucosyl)galactoside typically involves the glycosylation of cyanidin with specific sugar moieties. The process often requires the use of glycosyltransferases, enzymes that facilitate the transfer of sugar molecules to the cyanidin structure. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically modified microorganisms. For example, Escherichia coli can be engineered to express the necessary enzymes for the biosynthesis of this compound. This method allows for large-scale production with high purity and yield .
化学反应分析
Types of Reactions: Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the compound, affecting its stability and bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield leucoanthocyanidins .
科学研究应用
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside has numerous scientific research applications. In chemistry, it is studied for its antioxidant properties and potential as a natural dye. In biology, it is investigated for its role in plant pigmentation and stress responses. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Additionally, it has applications in the food industry as a natural colorant and preservative .
作用机制
The mechanism of action of cyanidin 3-xylosyl(coumaroylglucosyl)galactoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. For example, it can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, leading to the suppression of gluconeogenesis and induction of cellular senescence .
相似化合物的比较
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioactivity. Similar compounds include cyanidin 3-O-galactoside, cyanidin 3-O-glucoside, and cyanidin 3-xylosyl(feruloylglucosyl)galactoside. These compounds share similar biosynthetic pathways and antioxidant properties but differ in their glycosylation patterns and resulting bioactivities .
属性
CAS 编号 |
142506-21-6 |
|---|---|
分子式 |
C41H45O22+ |
分子量 |
889.8 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C41H44O22/c42-18-5-1-16(2-6-18)3-8-29(48)56-14-27-31(50)33(52)36(55)39(61-27)58-15-28-32(51)34(53)38(63-40-35(54)30(49)24(47)13-57-40)41(62-28)60-26-12-20-22(45)10-19(43)11-25(20)59-37(26)17-4-7-21(44)23(46)9-17/h1-12,24,27-28,30-36,38-41,47,49-55H,13-15H2,(H4-,42,43,44,45,46,48)/p+1/t24-,27-,28-,30+,31-,32+,33+,34+,35-,36-,38-,39-,40+,41-/m1/s1 |
InChI 键 |
AVYXHYMPVRRQIG-AHMSEWCKSA-O |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


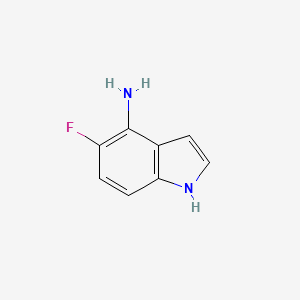
![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)
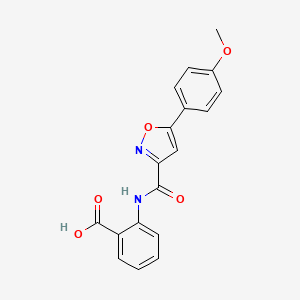
![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)




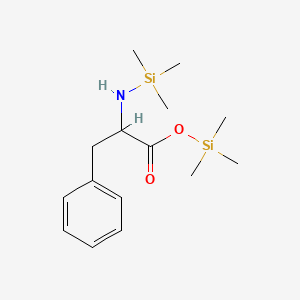
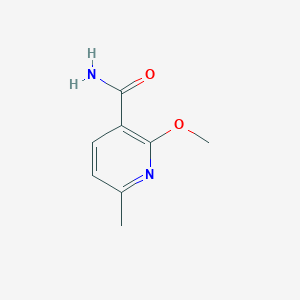



![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)
